1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 2,4-dimethylphenylmethyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 2,4-dimethylphenylmethyl group. One common method involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the aromatic ring to a cyclohexyl ring using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, hydrogenation over palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or hydrogenated products.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the aromatic ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without any substituents.
2,4-Dimethylphenylpyrrolidine: A pyrrolidine ring substituted with a 2,4-dimethylphenyl group but without the hydroxyl group.
3-Hydroxypyrrolidine: A pyrrolidine ring with a hydroxyl group at the 3-position but without the 2,4-dimethylphenyl group.
Uniqueness
1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol is unique due to the presence of both the 2,4-dimethylphenylmethyl group and the hydroxyl group at the 3-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(11(2)7-10)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3 |
InChI Key |
NDTDRLYBIWPXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)O)C |
Origin of Product |
United States |
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